molecular formula C18H12ClNO3 B13155998 3-Chloro-4-(4-nitrophenoxy)biphenyl CAS No. 6945-85-3

3-Chloro-4-(4-nitrophenoxy)biphenyl

Katalognummer: B13155998
CAS-Nummer: 6945-85-3
Molekulargewicht: 325.7 g/mol
InChI-Schlüssel: QBPFRTRISMTXSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(4-nitrophenoxy)biphenyl is an organic compound with the molecular formula C18H12ClNO3 It consists of a biphenyl core substituted with a chloro group and a nitrophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-nitrophenoxy)biphenyl typically involves the reaction of 3-chloro-4-hydroxybiphenyl with 4-nitrophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(4-nitrophenoxy)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(4-nitrophenoxy)biphenyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(4-nitrophenoxy)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-4’-nitrobiphenyl: Similar structure but lacks the phenoxy group.

    3-Chloro-4-(4-aminophenoxy)biphenyl: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-Chloro-4-(4-nitrophenoxy)biphenyl is unique due to the presence of both chloro and nitrophenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

6945-85-3

Molekularformel

C18H12ClNO3

Molekulargewicht

325.7 g/mol

IUPAC-Name

2-chloro-1-(4-nitrophenoxy)-4-phenylbenzene

InChI

InChI=1S/C18H12ClNO3/c19-17-12-14(13-4-2-1-3-5-13)6-11-18(17)23-16-9-7-15(8-10-16)20(21)22/h1-12H

InChI-Schlüssel

QBPFRTRISMTXSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.